4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHIMLDHBRGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225774, DTXSID10887783 | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74800-54-7, 74240-65-6 | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74800-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074240656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074800547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile?

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science, particularly in the development of liquid crystal technologies.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a central 1,3-dioxane ring substituted with a butyl group at the 5-position and a 4-cyanophenyl group at the 2-position. The presence of the polar cyano group and the rigid benzonitrile moiety, combined with the flexible butyl chain and the dioxane ring, imparts specific conformational and electronic characteristics that are desirable for liquid crystal applications.[1]

Identifiers and Molecular Structure

-

IUPAC Name: this compound[2]

-

CAS Number: 74800-54-7 (for the mixture of isomers), 74240-65-6 (for the trans-isomer)[2][3]

-

Molecular Formula: C₁₅H₁₉NO₂[2]

-

Molecular Weight: 245.32 g/mol [2]

-

Canonical SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N[2]

-

InChIKey: ZCZHIMLDHBRGMF-UHFFFAOYSA-N[2]

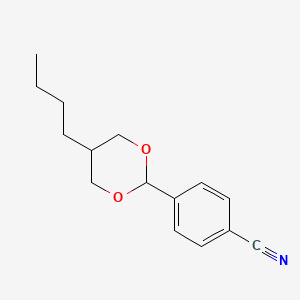

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 245.32 g/mol | [PubChem][2] |

| Monoisotopic Mass | 245.141578849 Da | [PubChem][2][4] |

| XLogP3 | 3.3 | [PubChem][2][4] |

| Hydrogen Bond Donors | 0 | [PubChem][2] |

| Hydrogen Bond Acceptors | 3 | [PubChem][2] |

| Rotatable Bond Count | 4 | [PubChem][2] |

| Topological Polar Surface Area | 42.3 Ų | [PubChem][2] |

Synthesis and Reaction Chemistry

General Synthesis Pathway

The synthesis involves the reaction of 4-formylbenzonitrile with 2-butyl-1,3-propanediol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

This protocol is a representative procedure based on the synthesis of analogous 1,3-dioxane containing liquid crystal compounds.

Materials:

-

4-formylbenzonitrile

-

2-butyl-1,3-propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq).

-

Add toluene to the flask to a suitable concentration.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound in the PubChem database.[2]

-

NIST Number: 141955

-

Major Peaks (m/z): 55 (base peak), 56, 41

The fragmentation pattern is consistent with the structure, with the base peak at m/z 55 likely corresponding to the butyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental NMR spectra are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.

-

¹H NMR:

-

Aromatic protons of the benzonitrile ring are expected in the range of δ 7.5-7.8 ppm.

-

The acetal proton at the 2-position of the dioxane ring should appear as a singlet around δ 5.5-6.0 ppm.

-

The methylene protons of the dioxane ring will show complex multiplets in the range of δ 3.5-4.5 ppm.

-

The protons of the butyl group will appear as multiplets in the upfield region of δ 0.9-1.5 ppm.

-

-

¹³C NMR:

-

The nitrile carbon is expected around δ 118-120 ppm.

-

The aromatic carbons will appear in the range of δ 128-140 ppm.

-

The acetal carbon at the 2-position of the dioxane ring is expected around δ 100-105 ppm.

-

The carbons of the dioxane ring and the butyl chain will appear in the upfield region of the spectrum.

-

Applications and Relevance

The molecular structure of this compound, with its combination of a rigid core and a flexible alkyl chain, is characteristic of calamitic (rod-like) liquid crystals. The cyano group provides a strong dipole moment, which is crucial for the dielectric anisotropy and alignment in an electric field, a fundamental property utilized in liquid crystal displays (LCDs).[1]

Compounds with the 2-aryl-5-alkyl-1,3-dioxane scaffold are known to exhibit various liquid crystalline phases, such as nematic and smectic phases, over a broad temperature range.[5] The specific properties, such as the clearing point and the type of mesophase, can be fine-tuned by varying the length of the alkyl chain (in this case, butyl) and the nature of the aromatic group.

Safety and Handling

GHS Hazard Classification

-

Hazard Statement: H413 - May cause long lasting harmful effects to aquatic life.[2]

-

Precautionary Statements: P273 - Avoid release to the environment. P501 - Dispose of contents/container in accordance with local regulations.[2]

General Handling Precautions

As with all chemical reagents, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable compound in the design and synthesis of liquid crystal materials. Its chemical properties, stemming from its unique molecular architecture, make it a suitable component for liquid crystal mixtures used in various electro-optical applications. While detailed experimental data for this specific molecule is not extensively published, its synthesis and properties can be well understood through the established chemistry of 1,3-dioxanes and the principles of liquid crystal design.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Haramoto, Y., Nanasawa, M., & Ujiie, S. (1999). New Chiral Liquid Crystal Compounds: (S)-(+)-4-[4-(Methyl)-1,3-dioxolan-2-yl]-phenyl-4-n-alkoxybenzoates and 4-n-alkoxycinnamates. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 330(1), 329-336.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

GSRS. (n.d.). 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, CIS-. Retrieved from [Link]

-

DKSH. (n.d.). SYNTHON Chemicals. Retrieved from [Link]

- Haramoto, Y., & Nanasawa, M. (1993). New Liquid Crystal Compounds: (+)-4′-Alkoxyphenyl 4-[5-(2-methylbutyl)

- Kikuchi, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.

-

Beilstein Journal of Organic Chemistry. (2018). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives.

- Google Patents. (n.d.). NL7709748A - PROCESS FOR THE PREPARATION OF METHOXYPSORALES.

Sources

- 1. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS number and identifiers.

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction

This compound is a complex organic molecule featuring a central 1,3-dioxane ring linking a butyl group and a cyanophenyl group. This unique structure positions it as a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science. The benzonitrile moiety is a common pharmacophore and a precursor to other functional groups, while the substituted dioxane ring can introduce specific stereochemistry and conformational rigidity. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a detailed synthetic pathway, and potential applications for professionals in research and development.

Compound Identification and Properties

Precise identification is critical for regulatory compliance, procurement, and scientific documentation. This compound is identified by several key numbers and notations. It is important to note that different CAS numbers may refer to the mixture of stereoisomers or a specific isomer, such as the trans configuration.

Chemical Identifiers

| Identifier | Value | Source |

| Primary CAS Number | 74800-54-7 | AbacipharmTech, BLDpharm[1][2] |

| CAS Number (trans-isomer) | 74240-65-6 | U.S. Environmental Protection Agency[3] |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₅H₁₉NO₂ | PubChem[4] |

| InChI | InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3 | PubChem[4] |

| InChIKey | ZCZHIMLDHBRGMF-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CCCCC1COC(OC1)C2=CC=C(C=C2)C#N | PubChem[4] |

| Synonyms | 4-(trans-5-Butyl-1,3-dioxan-2-yl)benzonitrile, 4-(5-Butyl-[1][4]dioxan-2-yl)-benzonitrile | PubChem, U.S. Environmental Protection Agency[3][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications.

| Property | Value | Source |

| Molar Mass | 245.32 g/mol | PubChem[4] |

| Monoisotopic Mass | 245.141578849 Da | PubChem[4] |

| Appearance | Powder (predicted) | Sigma-Aldrich (for analogous compounds) |

| XlogP | 3.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on fundamental organic chemistry principles, specifically the formation of an acetal from an aldehyde and a diol.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the target molecule can be disconnected at the acetal carbon-oxygen bonds. This points to two key precursors: 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde) and 2-butylpropane-1,3-diol .

Precursor Synthesis: 2-Butylpropane-1,3-diol

The diol precursor, 2-butylpropane-1,3-diol, can be synthesized via a base-catalyzed aldol condensation between valeraldehyde (pentanal) and formaldehyde, followed by a reduction step. This is analogous to established methods for producing similar 2,2-dialkyl-1,3-propanediols.[5]

Step 1: Aldol Condensation Valeraldehyde reacts with formaldehyde in the presence of a base (e.g., NaOH) to form an intermediate aldol adduct.

Step 2: Cannizzaro-type Reduction In the presence of excess formaldehyde and a strong base, the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde is oxidized to formate. This crossed Cannizzaro reaction is a classic method for this type of transformation.

Final Synthetic Step: Acetal Formation

The core of the synthesis involves the acid-catalyzed reaction between 4-formylbenzonitrile and 2-butylpropane-1,3-diol to form the 1,3-dioxane ring. This reaction is typically performed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), and involves the removal of water to drive the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies for acetal formation.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzonitrile (1.0 eq), 2-butylpropane-1,3-diol (1.1 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Applications in Research and Drug Development

While specific applications for this molecule are not widely documented, its structural components suggest significant potential in several areas:

-

Medicinal Chemistry: The benzonitrile group is a versatile functional group in drug design. It can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a synthetic handle for creating more complex derivatives.[6] The overall lipophilicity and shape conferred by the butyl-dioxane portion can be tuned to optimize binding affinity and pharmacokinetic properties of a lead compound.

-

Materials Science: Compounds with rigid cores and polar terminal groups, such as the cyanophenyl group, are foundational to the development of liquid crystals. The specific stereochemistry of the dioxane ring (cis/trans isomers) can significantly influence the mesophase properties and ordering of such materials.

-

Intermediate for Novel Scaffolds: This molecule can serve as a protected form of 4-formylbenzonitrile. The dioxane acetal is stable under many reaction conditions but can be readily removed with aqueous acid, revealing the aldehyde for further transformations. This protecting group strategy is fundamental in multi-step organic synthesis.

Expected Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on the molecule's structure, the following spectral characteristics are expected:

-

¹H NMR: Signals would be expected in the aromatic region (7.5-7.8 ppm) for the protons on the benzonitrile ring, a singlet for the acetal proton (~5.5-6.0 ppm), multiplets for the protons on the dioxane ring (3.5-4.5 ppm), and signals in the aliphatic region (0.8-1.6 ppm) for the butyl chain protons.

-

¹³C NMR: Characteristic peaks would include the nitrile carbon (~118 ppm), the quaternary aromatic carbon attached to the nitrile (~112 ppm), other aromatic carbons (128-135 ppm), the acetal carbon (~100 ppm), carbons of the dioxane ring (~70 ppm), and the carbons of the butyl chain (14-35 ppm).

-

IR Spectroscopy: Key absorption bands would be observed for the C≡N stretch (~2230 cm⁻¹), C-O stretches of the acetal (~1100-1200 cm⁻¹), aromatic C=C stretching, and aliphatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 245.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₅H₁₉NO₂.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound is associated with the following hazard:

-

H413: May cause long-lasting harmful effects to aquatic life.[4]

Precautionary Measures: Users should employ standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid release to the environment and dispose of the chemical in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a compound with significant untapped potential. Its synthesis is achievable through well-established organic reactions, making it an accessible building block for advanced applications. For researchers in drug discovery, the molecule offers a unique scaffold combining a versatile benzonitrile moiety with a tunable lipophilic dioxane group. In materials science, it presents possibilities for the development of novel liquid crystals and other functional materials. This guide provides the foundational technical knowledge necessary for scientists to procure, synthesize, and effectively utilize this compound in their research endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

AbacipharmTech. This compound. [Link]

-

U.S. Environmental Protection Agency. Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-. [Link]

- Google Patents. US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.

-

PubChemLite. This compound. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2-Tert-butylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 4-formyl-. NIST WebBook. [Link]

-

Doron Scientific. This compound. [Link]

-

ChemBK. 3-Formyl-4-hydroxybenzonitrile. [Link]

-

PubChem. 2-n-Butylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

-

lookchem. Cas 84731-61-3,4-(5-ethyl-1,3-dioxan-2-yl)benzonitrile. [Link]

-

Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

-

Gsrs. 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, CIS-. [Link]

-

U.S. Environmental Protection Agency. Benzonitrile, 4-(trans-5-propyl-1,3-dioxan-2-yl)-. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

-

ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

-

Drugfuture. 4-(5-ETHYL-1,3-DIOXAN-2-YL)BENZONITRILE, CIS-. [Link]

-

PubMed. Design, synthesis and antibacterial potential of 5-(benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. [Link]

- Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. 90330173A1/en)

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 74800-54-7|this compound|BLD Pharm [bldpharm.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

A Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a molecule integrating the benzonitrile and 1,3-dioxane scaffolds. We will dissect its formal IUPAC nomenclature, outline its key physicochemical properties, and present a detailed, field-proven protocol for its synthesis and purification. The guide emphasizes the importance of rigorous spectroscopic characterization as a self-validating system for structural confirmation. Furthermore, it explores the broader scientific context, discussing the significance of the benzonitrile and 1,3-dioxane moieties in medicinal chemistry and materials science. This document serves as a foundational resource for researchers interested in utilizing this compound or its structural motifs in drug discovery and organic synthesis.

Nomenclature and Structural Elucidation

The formal name, this compound, is systematically derived according to IUPAC nomenclature rules.[1][2] The structure is fundamentally a benzonitrile (a benzene ring substituted with a nitrile group, -C≡N).[3][4]

-

Parent Structure: The primary parent structure is benzonitrile. The numbering of the benzene ring begins at the carbon bearing the nitrile group and proceeds around the ring.

-

Substituent: A complex substituent is attached at position 4 of the benzonitrile ring.

-

Substituent Breakdown: This substituent is a (5-butyl-1,3-dioxan-2-yl) group.

-

Heterocycle: "1,3-dioxane" specifies a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.[5]

-

Point of Attachment: The "-2-yl" suffix indicates that the dioxane ring is attached to the parent benzonitrile ring via its carbon atom at position 2.

-

Secondary Substituent: A "butyl" group is attached to the dioxane ring at position 5.

-

PubChem and the US Environmental Protection Agency (EPA) confirm the IUPAC name for this structure.[6][7] The stereochemistry at positions 2 and 5 of the dioxane ring can lead to cis and trans isomers. For instance, the EPA lists a specific entry for trans-4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile.[7] This guide will focus on the synthesis of the diastereomeric mixture unless otherwise specified.

Chemical Structure:

Figure 1: 2D structure of this compound. Source: PubChem CID 543680.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, predicting its behavior in biological systems, and developing formulation strategies. The key properties for C₁₅H₁₉NO₂ are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₂ | PubChem[6] |

| Molecular Weight | 245.32 g/mol | PubChem[6] |

| CAS Number | 74800-54-7 | BOC Sciences[] |

| Appearance | Colorless oil (Predicted) | |

| XLogP3 (Predicted) | 3.3 | PubChem[6][9] |

| Hydrogen Bond Donors | 0 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 (O, O, N) | PubChem[6] |

| Density (Predicted) | 1.08 g/cm³ | BOC Sciences[] |

Table 1: Computed physicochemical properties of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via the acid-catalyzed acetalization of 4-formylbenzonitrile with 2-butyl-1,3-propanediol. This reaction is a classic and robust method for forming 1,3-dioxane rings, which serve as protecting groups for carbonyls.[10][11]

Causality Behind Experimental Choices:

-

Reactants: 4-Formylbenzonitrile provides the aromatic and nitrile functionalities, while 2-butyl-1,3-propanediol forms the substituted dioxane ring.

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the diol's hydroxyl groups.

-

Solvent and Water Removal: Toluene is an ideal solvent as it is non-polar and forms an azeotrope with water. The use of a Dean-Stark apparatus is critical for driving the reaction equilibrium towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle.[12]

-

Purification: Post-reaction, a basic wash (e.g., saturated NaHCO₃ solution) neutralizes the acid catalyst. Purification by flash column chromatography is necessary to separate the final product from unreacted starting materials and any side products.

Step-by-Step Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-formylbenzonitrile (1.31 g, 10 mmol), 2-butyl-1,3-propanediol (1.45 g, 11 mmol, 1.1 eq), and toluene (100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA) (95 mg, 0.5 mmol, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Self-Validation)

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the functional groups and are essential for validating the synthesis.[13][14][15]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) between δ 7.5-7.8 ppm. Acetal Proton (H-2): A singlet around δ 5.5-5.8 ppm. Dioxane Protons (H-4, H-6): Multiplets between δ 3.8-4.4 ppm. Butyl Group Protons: Multiplets and a triplet between δ 0.9-1.8 ppm. |

| ¹³C NMR | Nitrile Carbon (-CN): A quaternary signal around δ 118-120 ppm. Aromatic Carbons: Signals between δ 110-150 ppm. Acetal Carbon (C-2): A signal around δ 100-105 ppm. Dioxane Carbons (C-4, C-6): Signals around δ 65-75 ppm. Butyl Group Carbons: Signals in the aliphatic region δ 14-40 ppm. |

| FT-IR (neat) | Nitrile (-C≡N) stretch: A sharp, medium intensity peak around 2220-2230 cm⁻¹. C-O (acetal) stretch: Strong peaks in the 1100-1200 cm⁻¹ region. Aromatic C-H stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 246.15. [M+Na]⁺: Expected at m/z = 268.13. |

Table 2: Predicted spectroscopic data for structural verification.

Scientific Context and Applications

While specific applications for this compound are not widely documented in mainstream literature, its constituent parts—the benzonitrile and 1,3-dioxane motifs—are of significant interest to drug development professionals.[3][16]

The Role of the Benzonitrile Moiety

The benzonitrile group is a privileged scaffold in medicinal chemistry.[3][16] Its unique properties make it a valuable component in drug design:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[17]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[18]

-

Bioisostere: It can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing chemists to modulate a molecule's properties while maintaining its core binding interactions.[17]

-

Target Interactions: The electron-withdrawing nature of the nitrile group influences the electronics of the benzene ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in a protein's active site.[17]

Numerous FDA-approved drugs contain a nitrile group, highlighting its importance.[17] Examples include the aromatase inhibitor Letrozole and the androgen receptor inhibitor Enzalutamide, both of which feature a benzonitrile core.[19]

The Significance of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is more than just a protecting group. It is a key structural element in various biologically active compounds.[10][20][21]

-

Conformational Rigidity: The chair-like conformation of the 1,3-dioxane ring introduces a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.[22]

-

Modulation of Lipophilicity: The two oxygen atoms can influence the molecule's polarity and lipophilicity (logP), affecting its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Bioactivity: Derivatives of 1,3-dioxanes and the related 1,3-dioxolanes have been investigated for a wide range of biological activities, including as modulators of multidrug resistance in cancer, α1-adrenoceptor antagonists, and as antibacterial and antifungal agents.[10][20][21][23]

Drug Discovery Potential

The combination of these two scaffolds in this compound presents a molecule that could serve as a fragment or starting point for library synthesis in a drug discovery program. The different positions on the molecule offer clear vectors for chemical modification.

Caption: Potential modification sites on the core scaffold for library development.

Conclusion

This compound is a well-defined chemical entity whose synthesis is straightforward using established organic chemistry principles. While it may not be a final drug product, its structure represents a valuable amalgamation of the benzonitrile and 1,3-dioxane pharmacophores. This guide has provided the necessary technical foundation for its synthesis, characterization, and conceptual application, offering researchers and drug development professionals a robust starting point for further investigation and scaffold-hopping exercises in the pursuit of novel therapeutics.

References

- Applications of Benzonitrile Derivatives in Drug Development: Applic

- Rule C-331 Acetals. ACD/Labs.

- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov

- This compound.

- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Applic

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.

- Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)-. US Environmental Protection Agency.

- The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.

- 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.

- This compound. PubChemLite.

- CAS 74800-54-7 this compound. BOC Sciences.

- 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, MDPI.

- Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training (NCERT), India.

- IUPAC nomencl

- Synthesis and stereochemistry of some new 1,3-dioxanes obtained from aromatic carbonyl compounds.

- 1,3-DIOXANE(505-22-6) 1H NMR spectrum. ChemicalBook.

- Benzonitrile. Wikipedia.

- Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.

- How to name organic compounds using the IUPAC rules. University of Calgary.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, Thieme.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. nbinno.com [nbinno.com]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. pubs.acs.org [pubs.acs.org]

The Unseen Workhorse: A Technical Guide to the Physical and Chemical Properties of Benzonitrile Derivatives for the Modern Researcher

For the discerning researcher, scientist, and drug development professional, a deep understanding of the fundamental properties of chemical scaffolds is paramount. Among these, benzonitrile derivatives stand out as versatile building blocks, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of the physical and chemical properties of these crucial compounds, moving beyond a simple recitation of facts to explain the underlying principles that govern their behavior. Herein, we delve into the causality behind experimental choices and provide field-proven insights to empower your research and development endeavors.

The Physicochemical Landscape of Benzonitrile Derivatives

The physical properties of a molecule are the bedrock upon which its chemical reactivity and biological interactions are built. For benzonitrile derivatives, these properties are profoundly influenced by the nature and position of substituents on the aromatic ring.

Core Physical Properties: A Comparative Overview

The melting point, boiling point, and solubility of benzonitrile derivatives are critical parameters for their synthesis, purification, and formulation. The parent compound, benzonitrile, is a colorless liquid with a characteristic almond-like odor, a melting point of -13 °C, and a boiling point of approximately 191 °C.[2][3] It is sparingly soluble in water but miscible with many organic solvents.[2] The introduction of substituents can dramatically alter these properties, as illustrated in the table below.

| Substituent (Position) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| H (Unsubstituted) | -13[2] | 191[2] | Sparingly soluble[4] |

| 4-CH₃ | -30 | 217 | Insoluble |

| 3-CH₃ | -24 | 212 | Insoluble |

| 2-CH₃ | -13 | 205 | Insoluble |

| 4-OCH₃ | 58-60 | 255 | Sparingly soluble |

| 4-Cl | 91-93 | 242 | Insoluble |

| 4-NO₂ | 147-149 | 280 | Sparingly soluble |

| 2,4-Dichloro | 59-61 | 257 | Insoluble |

| 4-CN (Phthalonitrile) | 138-141[5] | 290 | Sparingly soluble[5] |

| 4-OH | 112-114 | - | Soluble in hot water |

| 4-NH₂ | 84-86 | 300 | Soluble in hot water |

Note: Data compiled from various sources. Exact values may vary slightly between sources.

The trends observed in this table can be rationalized by considering intermolecular forces. For instance, the introduction of a polar nitro group in the para position significantly increases the melting point due to strong dipole-dipole interactions and potential for crystal lattice packing. Similarly, the hydroxyl and amino groups in the 4-position introduce the capacity for hydrogen bonding, which generally increases melting points and water solubility compared to non-polar substituted benzonitriles.

Acidity and Basicity: The pKa of Benzonitrile Derivatives

The nitrile group itself is very weakly basic. However, the pKa of substituents on the aromatic ring can be crucial for understanding a molecule's behavior in biological systems and for developing purification strategies. For example, a phenolic hydroxyl group on a benzonitrile derivative will have its acidity influenced by the electron-withdrawing or -donating nature of the nitrile and other substituents.

The Chemical Reactivity of the Benzonitrile Core

The chemical behavior of benzonitrile derivatives is a fascinating interplay between the reactivity of the nitrile group and the aromatic ring. The cyano group (-C≡N) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[6]

Reactions of the Nitrile Group

The triple bond of the nitrile group is susceptible to a variety of addition reactions, making it a versatile synthetic handle.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.[7]

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is then protonated by water.[8]

The electronic nature of the substituents on the aromatic ring significantly impacts the rate of hydrolysis. Electron-withdrawing groups facilitate this reaction by further increasing the electrophilicity of the nitrile carbon.[1]

The reduction of the nitrile group to a primary amine (benzylamine) is a vital transformation, as benzylamines are common structural motifs in pharmaceuticals.[9] This can be achieved using various reducing agents, most commonly through catalytic hydrogenation.

The choice of catalyst and reaction conditions can influence the selectivity of the reduction, with the potential for the formation of secondary and tertiary amines as byproducts.[3] The electronic properties of the substituents also play a role; electron-withdrawing groups can sometimes lead to faster reduction rates.

Reactions of the Aromatic Ring

The electron-withdrawing nature of the nitrile group governs the reactivity of the benzene ring.

The nitrile group is a meta-director and a deactivator for electrophilic aromatic substitution. This means that electrophilic attack will preferentially occur at the meta position, and the reaction will proceed more slowly than with unsubstituted benzene.

The presence of the electron-withdrawing nitrile group, especially when positioned ortho or para to a good leaving group (like a halogen), strongly activates the ring towards nucleophilic aromatic substitution (SNAr).[10] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The presence of additional electron-withdrawing groups further enhances the rate of SNAr.

For aryl halides without such activating groups, nucleophilic substitution can sometimes be achieved under harsh conditions with very strong bases, proceeding through a benzyne intermediate.[11]

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of benzonitrile derivatives can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted benzonitrile.

-

k₀ is the rate constant for the reaction of the unsubstituted benzonitrile.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.[12]

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[13]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[13] The magnitude of ρ reflects the extent of charge development in the transition state.

Table of Hammett Sigma (σ) Constants for Common Substituents:

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -I | +0.35 | +0.18 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data compiled from various sources.[14][15]

A Hammett plot, a graph of log(k/k₀) versus σ, can provide valuable mechanistic insights. A linear correlation supports a consistent mechanism across the series of substituted reactants.[1]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a clear path to obtaining reliable data on the physical and chemical properties of benzonitrile derivatives.

Determination of Physical Properties

Caption: Workflow for determining key physical properties.

-

Sample Preparation: Ensure the benzonitrile derivative is a finely ground, dry powder.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

Initial Screening: In a small test tube, add approximately 10-20 mg of the benzonitrile derivative.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) dropwise while agitating the mixture.

-

Observation: Observe if the solid dissolves completely. Note the solubility as soluble, sparingly soluble, or insoluble.

-

Causality: Solubility in aqueous acid or base suggests the presence of a basic (e.g., amino) or acidic (e.g., hydroxyl) functional group, respectively.

Key Chemical Transformations

Caption: Key synthetic transformations of benzonitrile derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorobenzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (excess).

-

Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the evolution of ammonia gas with moist litmus paper (it will turn blue).

-

Reaction Monitoring: Follow the disappearance of the starting material by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidification: Slowly and carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2). A precipitate of 4-chlorobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Causality: The strong basic conditions are necessary to facilitate the nucleophilic attack of the hydroxide ion on the relatively unreactive nitrile carbon. The final acidification protonates the carboxylate salt to yield the carboxylic acid.

-

Catalyst Preparation: In a hydrogenation flask, suspend palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.

-

Substrate Addition: Add the 4-methoxybenzonitrile (1.0 eq) to the flask.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.

-

Purification: The crude product can be purified by distillation or chromatography if necessary.

-

Causality: The palladium catalyst provides a surface for the adsorption of both the nitrile and hydrogen, facilitating the reduction. The choice of solvent and pressure can influence the reaction rate and selectivity.

Conclusion

Benzonitrile derivatives are far more than just simple aromatic compounds; they are a class of molecules with a rich and tunable chemistry. A thorough understanding of their physical properties and reactivity, guided by principles such as intermolecular forces and electronic effects as quantified by the Hammett equation, is essential for their effective utilization in research and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals, enabling the rational design and synthesis of novel molecules with desired properties and functions.

References

-

Benzonitrile. Wikipedia. Available at: [Link]

-

Hammett substituent constants. Stenutz. Available at: [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC - NIH. Available at: [Link]

-

A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

-

delta and Hammett's sigma constants. Chemistry LibreTexts. Available at: [Link]

-

Base Hydrolysis of Benzonitrile. YouTube. Available at: [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

-

Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate. Available at: [Link]

-

Benzoic acid. Wikipedia. Available at: [Link]

-

Benzonitrile | C6H5(CN) | CID 7505. PubChem. Available at: [Link]

-

Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo. Available at: [Link]

-

The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Available at: [Link]

-

Benzonitrile, 3-methyl-. NIST WebBook. Available at: [Link]

-

p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Phthalonitrile | C6H4(CN)2 | CID 7042. PubChem. Available at: [Link]

-

CHEMISTRY (862). Council for the Indian School Certificate Examinations. Available at: [Link]

-

Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. Available at: [Link]

-

Chemical Properties of Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7). Cheméo. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Scribd. Available at: [Link]

-

IUPAC Nomenclature Practice Problems. Chemistry Steps. Available at: [Link]

-

The correct order of boiling point of the compounds class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

4-(1-hydroxy-3-phenyl-2-propynyl)benzonitrile. ChemSynthesis. Available at: [Link]

-

Solubility of ortho- and para-nitrophenol in benzene. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benzonitrile [chemister.ru]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oswaal360.com [oswaal360.com]

- 7. websites.nku.edu [websites.nku.edu]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. Hammett substituent constants [stenutz.eu]

- 15. hammett substituent constants: Topics by Science.gov [science.gov]

The Emergence of Dioxane Backbones in Novel Liquid Crystal Materials: A Technical Guide

Foreword: A New Direction in Mesogen Design

For decades, the field of liquid crystal (LC) research has been dominated by calamitic (rod-like) molecules, typically featuring aromatic cores. These materials are the bedrock of modern display technology and have found applications in a myriad of electro-optic devices. However, the relentless pursuit of materials with enhanced properties—such as high dielectric anisotropy, low viscosity, and specific mesophase behaviors—necessitates the exploration of novel molecular architectures. This guide delves into a promising and relatively underexplored class of LCs: those incorporating dioxane backbones. The inclusion of this heterocyclic, non-aromatic ring system into the rigid core of a mesogen introduces significant changes to its physicochemical properties, opening up new avenues for material design and application, from next-generation displays to advanced biosensors and drug delivery systems. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis, characterization, and potential applications of these fascinating materials.

The Rationale for Dioxane Incorporation in Liquid Crystal Scaffolds

The deliberate inclusion of a dioxane ring, be it the 1,3-dioxane or 1,4-dioxane isomer, into a liquid crystalline molecule is a strategic design choice aimed at modulating its physical and mesomorphic properties. Unlike purely aromatic cores, the puckered, three-dimensional structure of the dioxane ring imparts unique conformational characteristics to the mesogen.

The introduction of a 1,3-dioxane ring, for instance, can significantly influence the molecule's overall shape and dipole moment. The two oxygen atoms in the ring introduce a permanent dipole, and the direction and magnitude of this dipole relative to the long molecular axis can be fine-tuned through synthetic modifications. This is a critical factor in determining the dielectric anisotropy (Δε) of the material, a key parameter for display applications. Furthermore, the non-planarity of the dioxane ring can disrupt the intermolecular π-π stacking that is prevalent in purely aromatic systems, which can lead to a reduction in viscosity and a modification of the mesophase behavior.

The choice of substituents on the dioxane ring and the surrounding phenyl groups further allows for a high degree of control over the final properties of the liquid crystal. For example, the addition of electron-withdrawing groups like fluorine or cyano moieties can dramatically increase the dipole moment and influence the emergence of specific mesophases.[1]

Below is a diagram illustrating the general molecular design strategy for dioxane-based liquid crystals.

Caption: General molecular architecture of a dioxane-based liquid crystal.

Synthesis of Dioxane-Based Liquid Crystals: A Step-by-Step Protocol

The synthesis of liquid crystals incorporating a 1,3-dioxane ring typically involves the acid-catalyzed acetalization of a substituted benzaldehyde with a 1,3-propanediol derivative. The following is a representative protocol for the synthesis of a key intermediate, which can then be further functionalized to produce the final liquid crystal molecule.

Experimental Protocol: Synthesis of 2-(substituted-phenyl)-1,3-dioxane

Objective: To synthesize a core dioxane-containing intermediate for liquid crystal synthesis.

Materials:

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

-

2-n-propyl-1,3-propanediol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalyst)

-

Anhydrous magnesium sulfate (MgSO₄) (drying agent)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) and 2-n-propyl-1,3-propanediol (1.2 eq) in dichloromethane.

-

Catalyst and Drying Agent Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) and anhydrous magnesium sulfate (2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filtrate with saturated sodium bicarbonate solution and then with deionized water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The successful synthesis of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic acetal proton signal in the ¹H NMR spectrum is a key indicator of product formation.

The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of a dioxane-containing intermediate.

Characterization of Dioxane-Based Liquid Crystals

A thorough characterization of the synthesized materials is crucial to understand their mesomorphic behavior and physical properties. The primary techniques employed are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the initial identification of liquid crystalline phases.[2] The birefringence of liquid crystals causes them to exhibit unique textures when viewed between crossed polarizers.[3]

Protocol for POM Analysis:

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage attached to the microscope. The sample is heated to its isotropic liquid state and then cooled at a controlled rate.

-

Observation: The textures of the different mesophases are observed and recorded as the sample cools. Each mesophase (e.g., nematic, smectic A, smectic C) has a characteristic texture.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes.[4][5]

Protocol for DSC Analysis:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.

-

Measurement: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.

-

Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition can be calculated from the area under the peak.

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement within the different mesophases, such as the layer spacing in smectic phases.[6][7]

Protocol for XRD Analysis:

-

Sample Preparation: The sample is placed in a capillary tube and mounted in a temperature-controlled holder in the XRD instrument.

-

Measurement: X-ray diffraction patterns are recorded at different temperatures corresponding to the various mesophases identified by POM and DSC.

-

Data Analysis: The diffraction patterns are analyzed to determine structural parameters. For example, in a smectic A phase, a sharp reflection in the small-angle region corresponds to the smectic layer spacing.

The interplay of these three techniques provides a comprehensive understanding of the thermotropic behavior of the synthesized liquid crystals.

Caption: Key techniques for the characterization of dioxane-based liquid crystals.

Physicochemical Properties and Structure-Property Relationships

The following table summarizes the mesomorphic properties of some representative 1,3-dioxane-based liquid crystals. The data highlights how small changes in the molecular structure can lead to significant differences in the observed phases and transition temperatures.

| Compound | Molecular Structure Modifiers | Mesophases and Transition Temperatures (°C) | Reference |

| C3-DIO Analogue 1 | Multiple fluorine substitutions | Cryst 125 N 180-200 Iso | [1] |

| C3-DIO Analogue 6 | Fewer fluorine atoms | Cryst 65 LC 132 Iso | [1] |

| m,On-DFPPD | 2,3-difluoro-4-alkoxyphenyl and 4-alkylphenyl groups | Smectic A and/or Nematic phases | [8] |

Key Structure-Property Insights:

-

Fluorine Substitution: The number and position of fluorine atoms have a profound effect on the dipole moment and the stability of ferroelectric nematic phases.[1]

-

Terminal Chains: The length of the terminal alkyl or alkoxy chains influences the melting point and the temperature range of the mesophases.

-

Core Structure: The presence of the dioxane ring, in conjunction with other aromatic units, dictates the overall molecular shape and contributes to the formation of specific smectic or nematic phases.[8]

Emerging Applications in Drug Development and Biosensing

While the primary driver for liquid crystal research has been display technology, their unique properties make them highly suitable for applications in the life sciences.

Drug Delivery Systems

Lyotropic liquid crystals, which form in the presence of a solvent, can self-assemble into highly ordered structures such as cubic and hexagonal phases.[9][10] These structures can serve as nanocarriers for drugs, offering controlled and sustained release.[11][12] The dual polar-nonpolar nature of these phases allows for the encapsulation of both hydrophilic and hydrophobic drug molecules.[11] Dioxane-based liquid crystals, with their tunable polarity and potential for forming stable mesophases, could be explored for the development of novel drug delivery vehicles.

Biosensors

The orientation of liquid crystals is highly sensitive to surface interactions.[13][14] This property can be harnessed to create label-free biosensors.[15][16] When a biological recognition event (e.g., antigen-antibody binding) occurs on a specially prepared surface, it can trigger a change in the orientation of the overlying liquid crystal layer, which can be detected as an optical signal.[13] The design of novel dioxane-based mesogens with specific surface-active properties could lead to the development of highly sensitive and selective biosensors.

Future Outlook

The exploration of liquid crystal materials based on dioxane backbones is still in its early stages, yet it holds immense promise. Future research will likely focus on:

-

Systematic studies of the structure-property relationships to enable the rational design of materials with targeted properties.

-

The synthesis of chiral dioxane-based liquid crystals to explore their potential in ferroelectric and cholesteric applications.

-

The investigation of lyotropic phases of dioxane-containing amphiphiles for applications in drug delivery and nanotechnology.

-

The development of dioxane-based liquid crystal polymers for applications in advanced materials and coatings.

By continuing to push the boundaries of molecular design, researchers can unlock the full potential of this exciting class of materials, paving the way for innovations across a wide range of scientific and technological fields.

References

-

Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series (n = 9, 10, 11) by X-ray diffraction. Taylor & Francis Online. [Link]

-

X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]

-

Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Physical Review E. [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. ResearchGate. [Link]

-

2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. Andrew R. Barron. [Link]

-

Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

-

Synthesis and mesomorphic properties of four-ring liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units. R Discovery. [Link]

-

Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Royal Society of Chemistry. [Link]

-

1,3-Dioxane | C4H8O2 | CID 10450. PubChem. [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Royal Society of Chemistry. [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. [Link]

-

7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]

-

Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. California DTSC. [Link]

-

Differential Scanning Calorimetry Analysis. Scribd. [Link]

-

Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. National Center for Biotechnology Information. [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. [Link]

-

LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. arXiv. [Link]

-

Quantifying Thermodynamic Properties Module α-1: Switching Energy for a Liquid Crystal Display. University of California, Berkeley. [Link]

-

Liquid Crystal Biosensors: Principles, Structure and Applications. PubMed Central. [Link]

-

Applications of liquid crystals in biosensing. Soft Matter. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

-

Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]

-

Liquid Crystal-Based Biosensors. Iris Publishers. [Link]

-

Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER. [Link]

-

1,3-Dioxane. Wikipedia. [Link]

-

Application and Technique of Liquid Crystal-Based Biosensors. PubMed Central. [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Publishing. [Link]

-

1,4-Dioxane. Wikipedia. [Link]

-

Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems. PubMed Central. [Link]

-

Chemical Properties of 1,4-Dioxane (CAS 123-91-1). Cheméo. [Link]

-

Physical and chemical properties of 1,4-dioxane. ResearchGate. [Link]

-

Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Kyushu University. [Link]

-

Applications of liquid crystals in biosensing and organic light-emitting devices: future aspects. Semantic Scholar. [Link]

-

Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. MIT. [Link]

-

Liquid Crystals as Drug Delivery Systems for Skin Applications. Taylor & Francis eBooks. [Link]

-

Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. PubMed Central. [Link]

-

New 1,3-dioxane type ionic liquid crystal compounds having a different counter anion. Find an Expert - The University of Melbourne. [Link]

-

Synthesis and properties of liquid crystal polysiloxanes with mesogenic stilbene side groups. ResearchGate. [Link]

-

4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and mesomorphic properties of rigid-core ionic liquid crystals. Semantic Scholar. [Link]

-

1,4-Bis(Acylhydrazone)-Based Polycatenar Liquid Crystals: Self-Assembly, Molecular Switching, and Gelation Properties. PubMed Central. [Link]

-

Synthesis and mesomorphic properties of “side-on” hybrid liquid crystalline silsesquioxanes. Soft Matter. [Link]

Sources

- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemicke-listy.cz [chemicke-listy.cz]

- 4. iosrjen.org [iosrjen.org]

- 5. s4science.at [s4science.at]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tijer.org [tijer.org]

- 12. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application and Technique of Liquid Crystal-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. irispublishers.com [irispublishers.com]

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Potential Applications